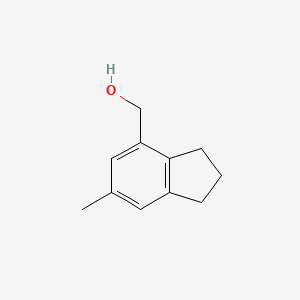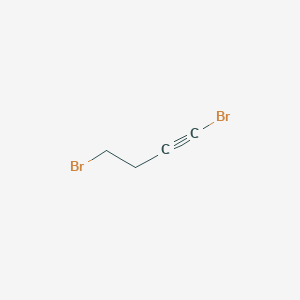![molecular formula C10H20NO5P B13503326 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Peptide Coupling Reactions: It is commonly used in peptide synthesis where the Boc group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate:
Sodium Hydroxide or DMAP: Used as bases in the protection reaction.
Major Products Formed
Free Amine: Formed after the removal of the Boc group.
Peptides: Formed during peptide synthesis when the compound is used as a building block.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides.
Drug Development: Utilized in the synthesis of pharmaceutical compounds and protease inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Material Science: Used in the preparation of metal complexing groups for various applications.
作用機序
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
類似化合物との比較
Similar Compounds
- 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Nα-Boc-L-2,3-diaminopropionic acid
- Boc-DL-2,3-diaminopropionic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
特性
分子式 |
C10H20NO5P |
|---|---|
分子量 |
265.24 g/mol |
IUPAC名 |
3-dimethylphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11-7(8(12)13)6-17(4,5)15/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
InChIキー |
DZVXRMNCIXZBDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CP(=O)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


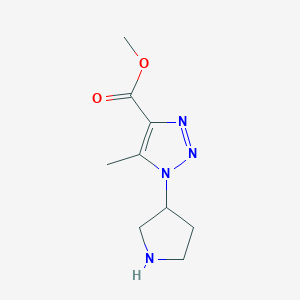
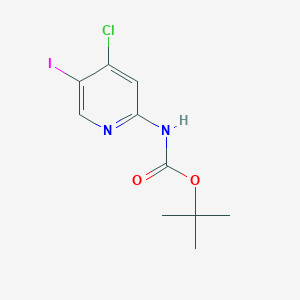
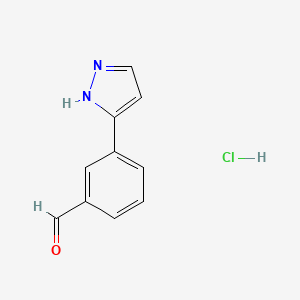
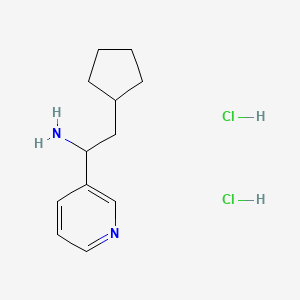
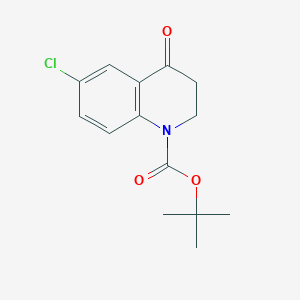
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
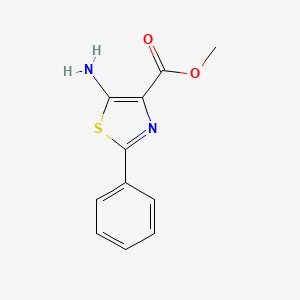
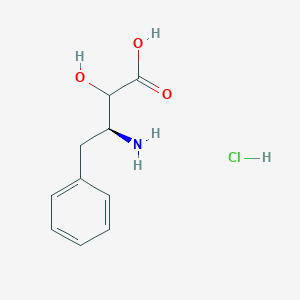
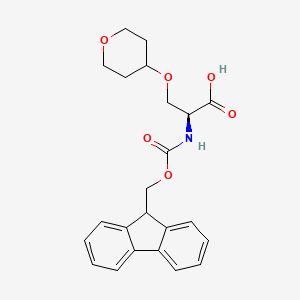
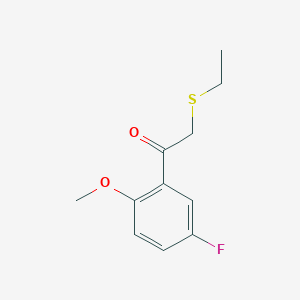
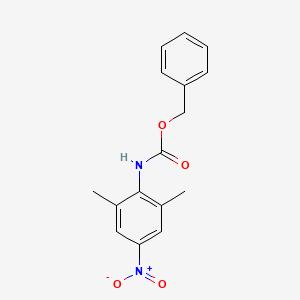
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
